![molecular formula C17H21N3O B7640698 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine, also known as DMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPE is a selective antagonist of the G protein-coupled receptor 35 (GPR35), which is a receptor that is involved in various physiological processes such as immune response, inflammation, and pain modulation.
Mecanismo De Acción
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is activated by various endogenous ligands such as kynurenic acid and lysophosphatidic acid. The activation of GPR35 leads to the activation of various intracellular signaling pathways such as the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway. The antagonism of GPR35 by this compound leads to the inhibition of these signaling pathways, which results in the reduction of inflammation, pain, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in inflammatory bowel disease models. In addition, this compound has also been shown to reduce airway hyperresponsiveness and inflammation in asthma models. This compound has also been shown to reduce neuropathic pain in preclinical models. Furthermore, this compound has been shown to inhibit cancer cell proliferation and migration in various cancer types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine has several advantages for lab experiments. It is a selective antagonist of GPR35, which makes it a useful tool for studying the physiological and pathological roles of GPR35. In addition, this compound has been shown to have low toxicity in preclinical models, which makes it a safe compound for lab experiments. However, there are also limitations to the use of this compound in lab experiments. The multi-step synthesis process of this compound can be time-consuming and expensive. In addition, the selectivity of this compound for GPR35 has not been fully elucidated, and there may be off-target effects of this compound that need to be considered in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. Another direction is to investigate the potential role of this compound in cancer therapy. Further studies are needed to elucidate the selectivity of this compound for GPR35 and to investigate the potential off-target effects of this compound. In addition, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine involves a multi-step process that includes the reaction of 1-(3-prop-2-ynoxyphenyl)ethanone with 1,5-dimethylpyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography. The purity and identity of the compound are confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and neuropathic pain. The selective antagonism of GPR35 by this compound has been shown to reduce inflammation and pain in preclinical models. In addition, this compound has also been investigated for its potential role in cancer therapy. Studies have shown that GPR35 is overexpressed in various cancer types, and the antagonism of GPR35 by this compound has been shown to inhibit cancer cell proliferation and migration.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-5-9-21-17-8-6-7-15(10-17)13(2)18-11-16-12-19-20(4)14(16)3/h1,6-8,10,12-13,18H,9,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWVSSVVWBRADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)C2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
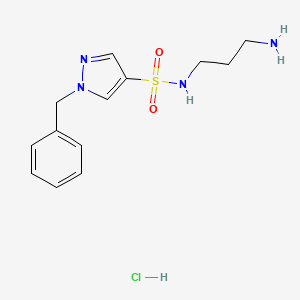
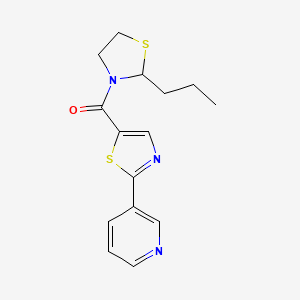
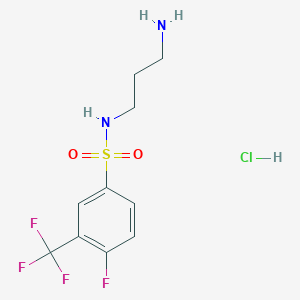
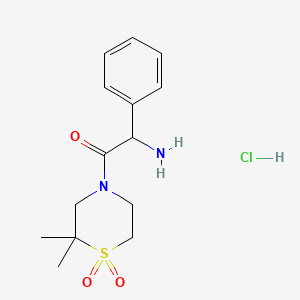
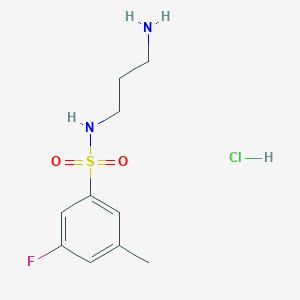
![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)
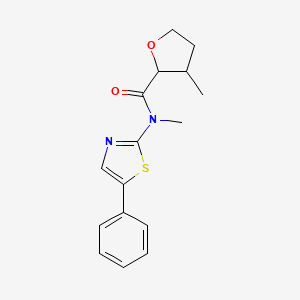
![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)